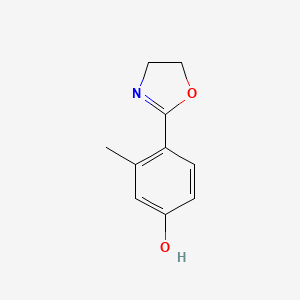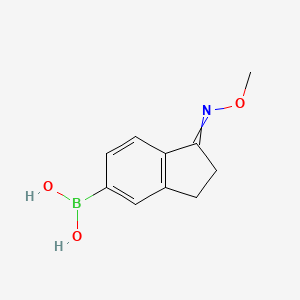
1-Methoxyiminoindan-5-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Methoxyiminoindan-5-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to an indan ring system, which is further modified by a methoxyimino group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
The synthesis of 1-Methoxyiminoindan-5-boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indan ring system, which can be derived from commercially available starting materials.
Introduction of the Boronic Acid Group: The boronic acid group is introduced through a series of reactions, including the use of boron reagents such as boronic esters or boron trifluoride.
Methoxyimino Group Addition: The methoxyimino group is added to the indan ring system through a reaction with methoxyamine hydrochloride under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-Methoxyiminoindan-5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The methoxyimino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Methoxyiminoindan-5-boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-Methoxyiminoindan-5-boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and enzyme inhibition . The methoxyimino group can also participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s reactivity and specificity.
類似化合物との比較
1-Methoxyiminoindan-5-boronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and pinacolborane . While these compounds share the boronic acid functional group, this compound is unique due to its indan ring system and methoxyimino group, which confer distinct reactivity and selectivity. Similar compounds include:
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions.
Pinacolborane: Used as a reducing agent and in hydroboration reactions.
Benzoxaborole: Known for its applications in medicinal chemistry, particularly as an antifungal agent.
特性
分子式 |
C10H12BNO3 |
|---|---|
分子量 |
205.02 g/mol |
IUPAC名 |
(1-methoxyimino-2,3-dihydroinden-5-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO3/c1-15-12-10-5-2-7-6-8(11(13)14)3-4-9(7)10/h3-4,6,13-14H,2,5H2,1H3 |
InChIキー |
UVWBADYWXYEXEE-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)C(=NOC)CC2)(O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

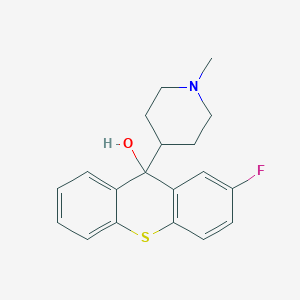
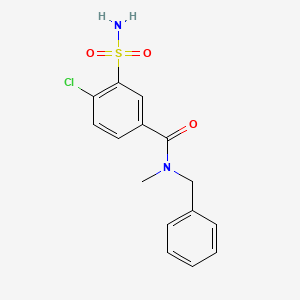
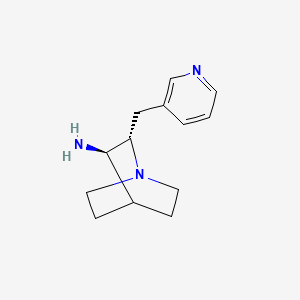
![(RS)-N-Acetyl-[b-(2-pyridyl)]alanine](/img/structure/B8604983.png)
![4-Amino-5-chloro-2-hydroxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide](/img/structure/B8604986.png)
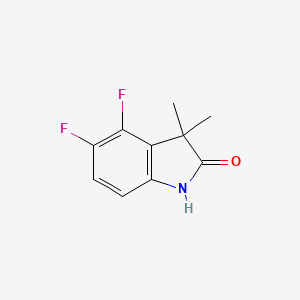
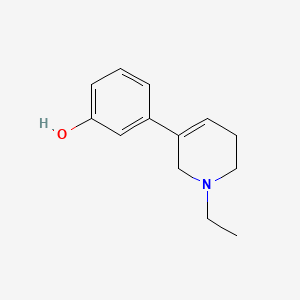
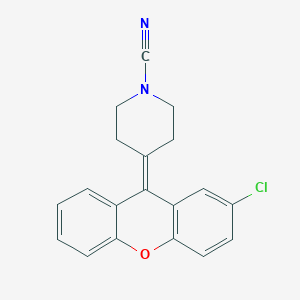
![2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B8605012.png)
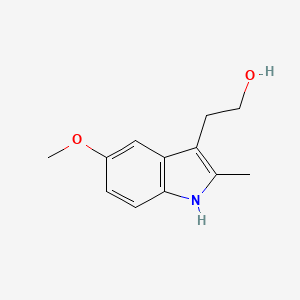
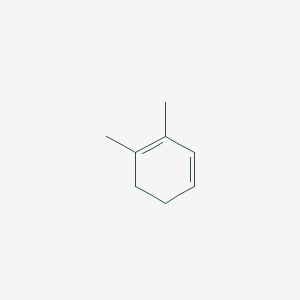
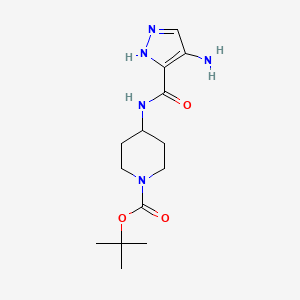
![4-(Bicyclo[3.3.1]nonan-9-yl)phenol](/img/structure/B8605065.png)
